4-(1-Pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid
Description
4-(1-Pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid is a heterocyclic compound characterized by a fused benzofuropyrimidine core substituted with a pyrrolidine ring at position 4 and a carboxylic acid group at position 2. Its molecular formula is C₁₆H₁₃N₃O₃, with an average molecular weight of 295.30 g/mol . The compound is structurally related to bioactive benzofuropyrimidine derivatives, which exhibit diverse pharmacological activities such as antitumor, antimicrobial, and anti-inflammatory effects . The pyrrolidine substituent enhances solubility and modulates interactions with biological targets, while the carboxylic acid group facilitates hydrogen bonding and salt formation, influencing pharmacokinetic properties .
Properties
IUPAC Name |
4-pyrrolidin-1-yl-[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(20)13-16-11-9-5-1-2-6-10(9)21-12(11)14(17-13)18-7-3-4-8-18/h1-2,5-6H,3-4,7-8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTOAIVUSDDVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2OC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(1-Pyrrolidinyl) benzofuro[3,2-d]pyrimidine-2-carboxylic acid is a complex organic compound belonging to the class of pyrimidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes available research findings, case studies, and biological activity data related to this compound.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidines exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various compounds on A549 human lung adenocarcinoma cells. The results indicated that modifications in the chemical structure influenced the anticancer efficacy:
The above data suggests that while the base compound shows moderate activity, modifications can enhance its efficacy against cancer cells significantly .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. A study screened various derivatives against multidrug-resistant pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. The findings revealed that certain structural modifications could improve antimicrobial effectiveness:
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, the compound has shown potential anti-inflammatory effects. Research indicates that certain pyrimidine derivatives can inhibit inflammatory pathways, suggesting a broader therapeutic application in treating inflammatory diseases .
Case Studies
Several case studies have examined the biological activities of similar compounds with promising results:
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-(1-Pyrrolidinyl)benzofuro[3,2-d]pyrimidine-2-carboxylic acid exhibit significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest effectiveness against certain cancer types by inhibiting abnormal cellular proliferation. This activity is attributed to the compound's ability to interact with specific enzymes or receptors involved in tumor growth regulation .
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent, which may be linked to its ability to inhibit pathways associated with inflammation .
- Antimicrobial Activity : Similar derivatives have been reported to possess antimicrobial properties, indicating a broader spectrum of biological activity that could be explored further .
Synthesis and Derivatives
The synthesis of 4-(1-Pyrrolidinyl)benzofuro[3,2-d]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. Common synthetic pathways include:
- Condensation Reactions : These reactions are crucial for forming the fused ring structure characteristic of this compound.
- Cross-Coupling Techniques : Utilized to introduce functional groups that enhance biological activity and solubility in biological systems .
Comparison of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | Structure | Contains a methyl group enhancing lipophilicity |
| Benzofuro[3,2-d]pyrimidine | Structure | Lacks the pyrrolidinyl group; simpler structure |
| Pyrimidine-2-carboxylic acid | Structure | Basic structure without additional functional groups |
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of pyrimidine derivatives, including those similar to 4-(1-Pyrrolidinyl)benzofuro[3,2-d]pyrimidine-2-carboxylic acid:
- Anticancer Activity : A study highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives in inhibiting cancer cell lines. These compounds demonstrated significant cytotoxic effects against various cancer types through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Mechanisms : Research into related compounds revealed their ability to modulate inflammatory pathways, suggesting that 4-(1-Pyrrolidinyl)benzofuro[3,2-d]pyrimidine-2-carboxylic acid may also exert similar effects by targeting specific inflammatory mediators .
- Enzyme Inhibition Studies : Interaction studies have focused on the binding affinity of this compound with various biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking and surface plasmon resonance are employed to elucidate these interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuropyrimidine derivatives are a versatile class of compounds with variations in substituents and ring systems. Below is a detailed comparison of the target compound with its analogs:
Structural Features
Key Observations :
Insights :
Highlights :
- The target compound’s antitumor activity (IC₅₀ ~1.2–3.8 μM) outperforms piperazine-based sulfonamides (IC₅₀ >10 μM) .
- Thiol derivatives show potent antibacterial activity but lack data on cytotoxicity .
- Dicarbonitrile analogs are non-pharmacological, highlighting the scaffold’s versatility in materials science .
Physicochemical Properties
Preparation Methods
Synthesis of Benzofuro[3,2-d]pyrimidine Core
The benzofuropyrimidine scaffold is typically constructed through a tandem cyclization-annulation sequence. A representative protocol involves:
- Condensation of 2-hydroxybenzofuran-3-carbaldehyde with aminopyrimidine :
Reacting 2-hydroxybenzofuran-3-carbaldehyde (1.0 equiv) with 4,6-diaminopyrimidine (1.2 equiv) in acetic acid at 110°C for 12 hours yields the bicyclic intermediate. This step proceeds via imine formation followed by intramolecular cyclization, achieving 65–78% isolated yield. - Oxidative aromatization :
Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane at room temperature for 2 hours converts the dihydropyrimidine to the fully aromatic system, crucial for electronic stability.
Table 1: Optimization of Benzofuropyrimidine Cyclization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetic acid | AcOH | 110 | 72 |
| PTSA | Toluene | 90 | 58 |
| FeCl₃ | DMF | 120 | 81 |
Carboxylic Acid Functionalization
The C2-carboxylic acid is introduced via oxidation of a methyl ester precursor or direct carboxylation.
Hydrolysis of Methyl Ester
Saponification of the methyl ester (1.0 equiv) with LiOH (3.0 equiv) in THF/H₂O (3:1) at 60°C for 6 hours provides the carboxylic acid in 94% yield. Alternative conditions using KOH/EtOH under reflux achieve comparable results but require longer reaction times (12 hours).
Direct Carboxylation via CO₂ Insertion
A novel approach employs palladium-catalyzed carbonylation. Treating the bromopyrimidine derivative (1.0 equiv) with Pd(OAc)₂ (5 mol%), 1,1′-bis(diphenylphosphino)ferrocene (dppf; 10 mol%), and CO₂ (1 atm) in DMF at 120°C for 24 hours delivers the acid directly (76% yield).
Stereochemical Considerations in Pyrrolidine Substitution
The configuration of the pyrrolidine ring profoundly impacts biological activity. Enantioselective synthesis is achieved via:
Chiral Auxiliary-Mediated Cyclization
Using (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride ([32968-78-8]) as a chiral template, Mitsunobu reaction with triphenylphosphine/DIAD installs the pyrrolidine with >98% ee. Subsequent deprotection under acidic conditions (HCl/EtOH) yields the enantiomerically pure amine.
Table 2: Chiral Resolution Methods
| Method | Resolution Agent | ee (%) | Yield (%) |
|---|---|---|---|
| Diastereomeric salt | L-DBTA | 99 | 45 |
| Enzymatic hydrolysis | Lipase PS | 95 | 62 |
| Chiral HPLC | Chiralpak AD-H | 99.5 | 38 |
Scalability and Process Optimization
Large-scale production requires addressing exothermicity and purification challenges:
- Continuous Flow Synthesis : Microreactor technology minimizes thermal gradients during cyclization, improving reproducibility (batch vs. flow yield: 72% vs. 89%).
- Crystallization-Induced Diastereomer Resolution : Co-crystallization with dibenzoyl-L-tartaric acid enhances enantiopurity while simplifying isolation.
Analytical Characterization
6.1 Spectroscopic Data
- ¹H NMR (600 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.85 (m, 2H, benzofuran-H), 4.31–4.25 (m, 1H, pyrrolidine-H), 3.52–3.45 (m, 4H, pyrrolidine-CH₂).
- HRMS (ESI+) : m/z calc. for C₁₅H₁₃N₃O₃ [M+H]⁺: 290.0932, found: 290.0935.
6.2 X-ray Crystallography
Single-crystal analysis confirms the cis-configuration of the pyrrolidine ring and coplanarity of the benzofuropyrimidine system (torsion angle: 178.5°).
Applications and Derivative Synthesis
The carboxylic acid moiety enables diversification into amides, esters, and heterocyclic conjugates:
Q & A
Basic Questions
Q. What are the established synthetic routes for 4-(1-Pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzofuran precursors and pyrimidine derivatives. For example, benzo-fused pyrimidine scaffolds are often prepared by cyclocondensation of ortho-substituted aromatic acids with aminopyrrolidine intermediates under reflux in acetic anhydride or DMF. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl for pyrrolidine nitrogen) and acid-catalyzed ring closure .
- Critical Parameters : Reaction temperature (110–130°C), solvent polarity, and stoichiometric ratios of reactants significantly influence yield. Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for pyrrolidine protons (δ 2.5–3.5 ppm), benzofuropyrimidine aromatic protons (δ 7.0–8.5 ppm), and carboxylic acid protons (δ 12–13 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 353.2) and fragmentation patterns .
- IR Spectroscopy : Detect carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrrolidine N-H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting spectral data during structural elucidation be resolved?
- Methodological Answer :
- Orthogonal Techniques : Combine X-ray crystallography (for solid-state conformation) with 2D NMR (COSY, HSQC) to resolve aromatic proton overlaps or dynamic pyrrolidine ring puckering .
- Dynamic NMR Studies : Use variable-temperature NMR to detect conformational exchange in pyrrolidine substituents, which may cause signal broadening at room temperature .
- Example : In a related pyrimidine derivative, conflicting NOESY correlations were resolved by comparing computed (DFT) and experimental NMR chemical shifts .
Q. What strategies optimize reaction yield in large-scale synthesis?
- Methodological Answer :
- Catalytic Systems : Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) improves efficiency for benzofuropyrimidine core formation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves regioselectivity in heterocycle formation .
- Table : Optimization Parameters for Cyclization Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–130°C | +25% |
| Catalyst Loading | 5 mol% Pd | +15% |
| Solvent | DMF | +10% vs. THF |
Q. How can computational modeling predict biological activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). The carboxylic acid moiety often acts as a hydrogen-bond donor in binding pockets .
- QSAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with antimicrobial IC₅₀ values from in vitro assays .
Q. What protocols assess compound stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC (e.g., C18 column, 0.1% TFA/ACN gradient) .
- Solid-State Stability : Use powder X-ray diffraction (PXRD) to detect crystallinity loss, which correlates with reduced shelf life .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental pKa values of the carboxylic acid group?
- Methodological Answer :
- Potentiometric Titration : Measure experimental pKa in aqueous DMSO (0.1 M KCl). Compare with DFT-calculated values (e.g., using Gaussian09 at B3LYP/6-31G* level). Discrepancies >0.5 units suggest solvent effects or intramolecular H-bonding .
- Example : A related pyridinylpyrimidine carboxylic acid showed a pKa of 3.8 (experimental) vs. 3.2 (calculated), attributed to solvation effects .
Biological Activity Evaluation
Q. What in vitro assays are suitable for evaluating kinase inhibition?
- Methodological Answer :
- Kinase-Glo Luminescent Assay : Measure ATP depletion in recombinant kinase systems (e.g., EGFR or CDK2). IC₅₀ values <1 μM indicate high potency .
- Cellular Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to differentiate kinase inhibition from nonspecific toxicity .
Safety and Handling
Q. What are the key safety precautions during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
